molecular formula C19H28N2O3 B13330014 tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate

tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate

Katalognummer: B13330014
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: AUFGFXCPHDLDNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the use of isoquinoline derivatives and piperidine. The reaction conditions often require the use of strong bases and protecting groups to ensure the selective formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated spiro compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology

Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders and other diseases .

Industry

In the industrial sector, tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Wirkmechanismus

The mechanism of action of tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and provides a versatile scaffold for synthetic modifications.

Eigenschaften

Molekularformel

C19H28N2O3

Molekulargewicht

332.4 g/mol

IUPAC-Name

tert-butyl 7-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-18(2,3)24-17(22)16-14-11-13(23-4)5-6-15(14)19(12-21-16)7-9-20-10-8-19/h5-6,11,16,20-21H,7-10,12H2,1-4H3

InChI-Schlüssel

AUFGFXCPHDLDNK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1C2=C(C=CC(=C2)OC)C3(CCNCC3)CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.